![molecular formula C26H29N3O B247400 1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine, commonly known as NPP, is a synthetic compound that has been widely used in scientific research. NPP belongs to the class of piperazine-based designer drugs, which are structurally similar to other psychoactive substances, such as amphetamines and cathinones. In
Wirkmechanismus
The mechanism of action of NPP involves its interaction with the serotonin receptor 5-HT1A. NPP binds to the receptor and activates it, leading to the modulation of neurotransmitter release. NPP has also been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
NPP has been shown to have various biochemical and physiological effects, including changes in behavior, motor activity, and body temperature. NPP has also been shown to induce hyperlocomotion and stereotypy in rodents, which are indicative of its psychoactive properties. NPP has been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NPP in lab experiments is its potency and selectivity for the serotonin receptor 5-HT1A. NPP has also been shown to have a long duration of action, making it useful in behavioral studies. However, one of the limitations of using NPP is its potential for abuse and dependence, which may limit its use in certain studies.
Zukünftige Richtungen
Future research on NPP could focus on its potential therapeutic applications, such as its use in the treatment of depression and anxiety disorders. Research could also focus on the development of novel piperazine-based designer drugs that have improved selectivity and reduced potential for abuse. Additionally, research could focus on the development of new methods for the synthesis and purification of NPP and other designer drugs.
Synthesemethoden
The synthesis of NPP involves the reaction between 1-naphthoyl chloride and 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The chemical structure of NPP is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
NPP has been used in various scientific research studies, including neuropharmacology, toxicology, and drug discovery. NPP is a potent agonist of the serotonin receptor 5-HT1A and has been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine. NPP has also been used as a tool compound to study the structure-activity relationship of piperazine-based designer drugs and their interactions with various receptors.
Eigenschaften
Molekularformel |
C26H29N3O |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
naphthalen-1-yl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C26H29N3O/c30-26(25-12-6-8-21-7-4-5-11-24(21)25)29-15-13-23(14-16-29)28-19-17-27(18-20-28)22-9-2-1-3-10-22/h1-12,23H,13-20H2 |
InChI-Schlüssel |
KUXCNYSBVCVBQI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




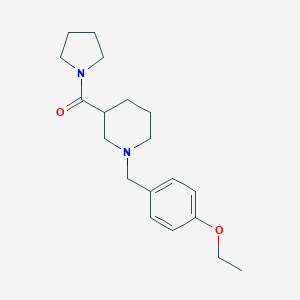
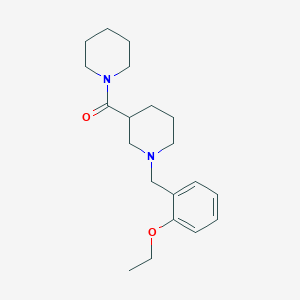
![1-Azepanyl[1-(3,4-dimethoxybenzyl)-3-piperidyl]methanone](/img/structure/B247321.png)
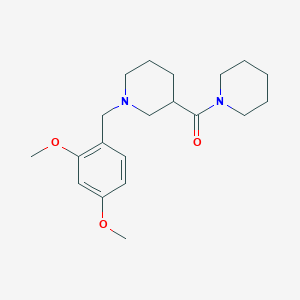
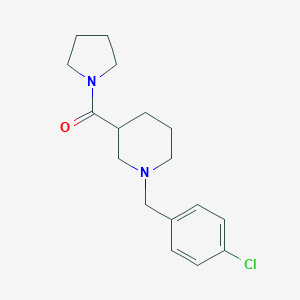
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)
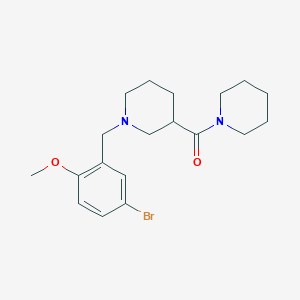
![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247332.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)
![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)
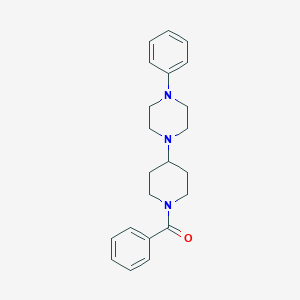

![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)